molecular formula C10H11ClN2 B2794572 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine CAS No. 1594717-27-7

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine

Cat. No.: B2794572
CAS No.: 1594717-27-7
M. Wt: 194.66
InChI Key: OQXQHCSVTMTAGF-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine typically involves the reaction of 2-chloropyridine with 3,6-dihydro-2H-pyridine under specific conditions. One common method includes:

    Starting Materials: 2-chloropyridine and 3,6-dihydro-2H-pyridine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The dihydropyridine moiety can be oxidized to form pyridine derivatives or reduced to form tetrahydropyridine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

Scientific Research Applications

5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro group and dihydropyridine moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A precursor in the synthesis of 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine.

    3,6-Dihydro-2H-pyridine: Another precursor used in the synthesis.

    Pyridine Derivatives: Compounds with similar structures but different substituents, such as 2-bromo-5-chloropyridine or 2-chloro-3,6-dihydropyridine.

Uniqueness

This compound is unique due to the presence of both a chloro group and a dihydropyridine moiety, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXQHCSVTMTAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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